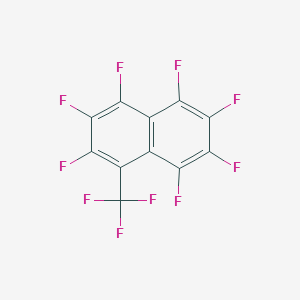
Naphthalene, heptafluoro(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, heptafluoro(trifluoromethyl)-: is a fluorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of seven fluorine atoms and a trifluoromethyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, heptafluoro(trifluoromethyl)- typically involves the introduction of fluorine atoms into the naphthalene structure. One common method is the direct fluorination of naphthalene using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Another approach involves the use of trifluoromethylating agents to introduce the trifluoromethyl group into the naphthalene ring. This can be achieved through various catalytic processes, including the use of transition metal catalysts.
Industrial Production Methods
Industrial production of naphthalene, heptafluoro(trifluoromethyl)- may involve large-scale fluorination processes, utilizing specialized reactors designed to handle the reactive nature of fluorine. The production process must ensure high purity and yield, often requiring multiple purification steps to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, heptafluoro(trifluoromethyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atoms and trifluoromethyl group influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions, particularly with nucleophiles.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reaction conditions often involve the use of catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of naphthalene, heptafluoro(trifluoromethyl)-.
Scientific Research Applications
Naphthalene, heptafluoro(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the study of fluorine chemistry.
Biology: Fluorinated compounds are often used in biological research to study enzyme interactions and metabolic pathways. Naphthalene, heptafluoro(trifluoromethyl)- can serve as a probe in such studies.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: In the industrial sector, naphthalene, heptafluoro(trifluoromethyl)- is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism by which naphthalene, heptafluoro(trifluoromethyl)- exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with other molecules. This can lead to the formation of stable complexes and intermediates, which are crucial in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, naphthalene, lacks the fluorine atoms and trifluoromethyl group, resulting in different chemical properties and reactivity.
Trifluoromethylnaphthalene: This compound contains a trifluoromethyl group but lacks the additional fluorine atoms, making it less electronegative and reactive compared to naphthalene, heptafluoro(trifluoromethyl)-.
Heptafluoronaphthalene: This compound has seven fluorine atoms but does not contain the trifluoromethyl group, leading to differences in its chemical behavior.
Uniqueness
Naphthalene, heptafluoro(trifluoromethyl)- is unique due to the combined presence of multiple fluorine atoms and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased electronegativity, stability, and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
128307-17-5 |
|---|---|
Molecular Formula |
C11F10 |
Molecular Weight |
322.10 g/mol |
IUPAC Name |
1,2,3,4,5,6,7-heptafluoro-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F10/c12-4-1-2(6(14)10(18)9(4)17)5(13)8(16)7(15)3(1)11(19,20)21 |
InChI Key |
OJQMCPUPMPFAEF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1C(F)(F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)carbamoyl]-1-[2-(dodecyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14292726.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
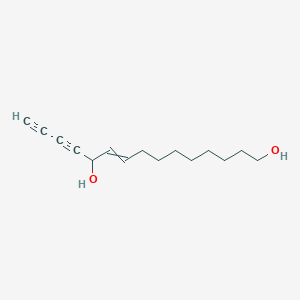
![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)

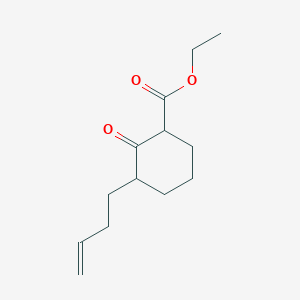
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
![Silane, [(1-ethenylhexyl)oxy]trimethyl-](/img/structure/B14292772.png)

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
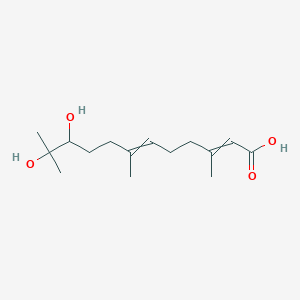
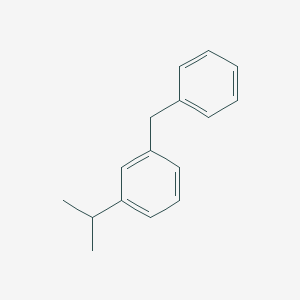
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
